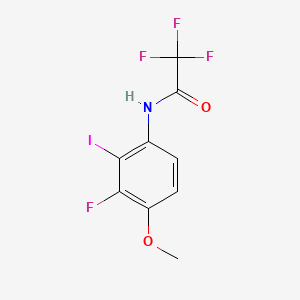
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C9H6F4INO2 It is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-2-iodo-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from nitro groups.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-N-(3-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodophenyl)acetamide
Uniqueness: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is unique due to the specific combination of trifluoromethyl, fluoro, iodo, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H6F4INO2 |
|---|---|
Molekulargewicht |
363.05 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H6F4INO2/c1-17-5-3-2-4(7(14)6(5)10)15-8(16)9(11,12)13/h2-3H,1H3,(H,15,16) |
InChI-Schlüssel |
VQVKCZRFQFTTEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


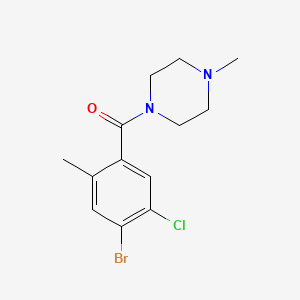
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)

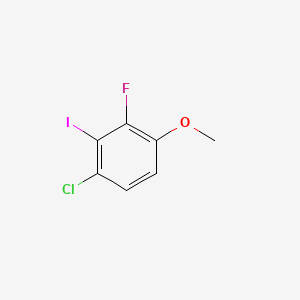
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)


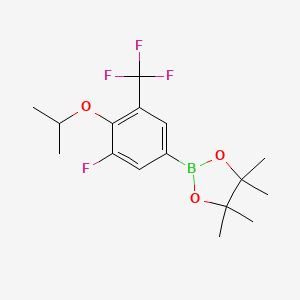
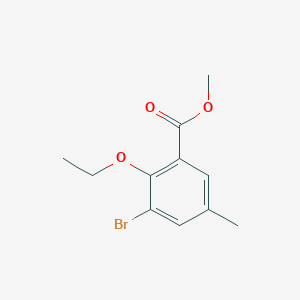
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)

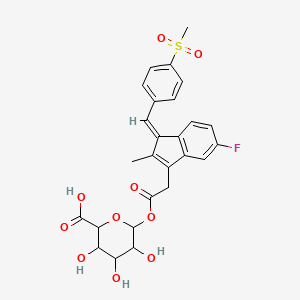
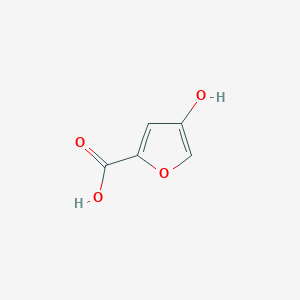
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
